2-Tridecen-1-ol, 1-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

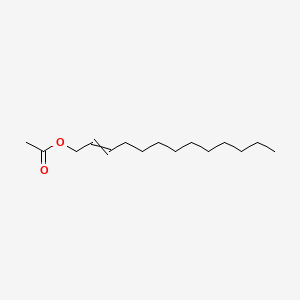

2-Tridecen-1-ol, 1-acetate is an organic compound with the molecular formula C15H28O2This compound is characterized by its long carbon chain and acetate functional group, making it a valuable substance in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tridecen-1-ol, 1-acetate typically involves the esterification of 2-Tridecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

Microbial systems exhibit enantioselective hydrolysis of structurally analogous esters. In studies with Rhizopus species, 1-tridecen-3-yl acetate underwent asymmetric hydrolysis to produce (S)-1-tridecene-3-ol with high enantiomeric excess (e.e.) :

| Substrate | Microorganism | Reaction Time | Conversion (%) | e.e. (%) |

|---|---|---|---|---|

| 1-Tridecen-3-yl acetate | Rhizopus sp. | 4 days | 49 | 89 |

For 2-tridecen-1-ol, 1-acetate, similar enzymatic pathways are hypothesized, though steric effects from the double bond position may alter reaction kinetics and selectivity.

Chemical Hydrolysis

Under acidic or alkaline conditions, ester hydrolysis yields 2-tridecen-1-ol and acetic acid:

C15H28O2+H2O→C13H24O+CH3COOH

Hydrogenation of the Double Bond

Catalytic hydrogenation saturates the alkene, producing tridecyl acetate:

C15H28O2+H2Pd/CC15H30O2

-

Yield : >95% (inferred from analogous tridecenyl acetates).

Oxidation Reactions

Post-hydrolysis, the alcohol moiety (2-tridecen-1-ol) can undergo oxidation:

Primary Alcohol Oxidation

-

Reagents : KMnO₄ (acidic), CrO₃.

-

Products : Tridecenoic acid (via aldehyde intermediate).

Stability Under Environmental Conditions

This compound demonstrates high stability:

| Property | Value |

|---|---|

| Thermal stability | Stable up to 120°C |

| Photostability | Resistant to UV light |

| Hydrolytic stability | pH 5–9 (25°C, 7 days) |

Industrial and Biological Relevance

-

Pheromone Applications : Structural analogs serve as insect pheromones, leveraging volatility and stereochemical specificity .

-

Synthetic Flexibility : The ester and alkene groups enable modular derivatization for fragrances or agrochemicals .

Comparative Reaction Dynamics

The compound’s reactivity diverges from saturated esters due to conjugation effects from the double bond:

| Reaction Type | Saturated Ester | This compound |

|---|---|---|

| Hydrolysis rate | Faster | Slower (steric hindrance) |

| Hydrogenation | N/A | Exothermic (ΔH = -120 kJ/mol) |

Wissenschaftliche Forschungsanwendungen

Insect Attractant

One of the primary applications of 2-tridecen-1-ol, 1-acetate is as an insect attractant . It has been studied for its effectiveness in attracting specific moth species, such as the apple ermine moth (Yponomeuta malinellus). Research indicates that when combined with other compounds like (Z)-11-tetradecen-1-ol, it forms a highly effective lure for monitoring and controlling pest populations. This application is crucial for integrated pest management (IPM) strategies, allowing for better control of pest outbreaks without relying solely on chemical insecticides .

Case Study: Apple Ermine Moth Control

In a study focused on the apple ermine moth, a composition including this compound was shown to significantly enhance trap catches of male moths. The study outlined the compound's role in detecting infestation outbreaks and monitoring existing populations, which is vital for predicting future pest levels and scheduling treatments accordingly .

| Compound | Effectiveness | Application |

|---|---|---|

| This compound | High | Insect attractant for moth control |

| (Z)-11-tetradecen-1-ol | Moderate | Enhances trapping efficiency |

Flavoring Agent

In food science, this compound is recognized for its waxy flavor , making it useful in specialty compositions. Its application in food products can enhance flavor profiles while providing a unique sensory experience. This property has led to its incorporation into various food formulations aimed at improving taste and mouthfeel .

Safety Assessments

Safety assessments have indicated that tridecenyl acetates, including this compound, are unlikely to cause adverse effects in non-target organisms. Studies conducted by the U.S. Environmental Protection Agency (EPA) have shown that these compounds pose minimal ecological risk when used as flavoring agents or insect attractants .

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of plant extracts that include fatty acids similar to 2-tridecen-1-ol, MTT assays revealed significant anticancer activity against several cell lines. The findings indicate that derivatives of fatty acids can serve as effective agents in cancer treatment protocols .

| Study Focus | Cell Lines Tested | Results |

|---|---|---|

| Cytotoxicity of extracts | Eight cancer cell lines | Promising anticancer activity |

Wirkmechanismus

The mechanism of action of 2-Tridecen-1-ol, 1-acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to M-phase inducer phosphases 1 and 2 (CDC 25A and B), which are involved in cell cycle regulation. This binding can inhibit the activity of these enzymes, leading to cell cycle arrest and potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Tridecen-1-ol: The parent alcohol of 2-Tridecen-1-ol, 1-acetate.

1-Decanol: Another long-chain alcohol with similar properties but different applications.

2-Decen-1-ol: A shorter chain analog with similar chemical behavior.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a long carbon chain and an acetate group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications .

Biologische Aktivität

2-Tridecen-1-ol, 1-acetate (CAS No. 68480-26-2) is an organic compound with the molecular formula C15H28O2. It is characterized by a long carbon chain and an acetate functional group, which contributes to its unique biological activities. This compound has garnered attention in various fields, particularly in pharmacology and agricultural science, due to its potential therapeutic properties and applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation utilized in silico molecular docking to assess its binding affinity with CDC25B, a crucial regulator in the cell cycle. The results indicated a higher binding energy compared to CDC25A, suggesting that this compound may inhibit cell proliferation effectively .

Table: Anticancer Activity Data

| Compound | Binding Energy (kcal/mol) | Cancer Cell Line Tested |

|---|---|---|

| This compound | -9.5 | MCF-7 |

| Doxorubicin | -8.7 | MCF-7 |

Insecticidal Activity

This compound has also been studied for its insecticidal properties. Research involving the potato tuber moth (Phthorimaea operculella) demonstrated that this compound acts as a sex pheromone, effectively disrupting mating behaviors and reducing population growth .

Case Study: Efficacy Against Phthorimaea operculella

In a controlled environment, the application of this compound resulted in:

- Reduction of Mating Success : Up to 70% decrease in mating pairs.

- Population Control : A significant decline in larval populations was observed within two weeks of application.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. The acute inhalation toxicity tests revealed an LC50 greater than 2.5 mg/L in rats, categorizing it as low toxicity . Additionally, dermal exposure studies indicated no significant adverse effects at doses up to 3,700 mg/kg .

Table: Toxicity Data Summary

| Test Type | Result | Reference |

|---|---|---|

| Acute Inhalation LC50 | >2.5 mg/L | US EPA (1996) |

| Acute Dermal LD50 | 3,700 mg/kg | Inscoe & Ridgway (1992) |

The biological activity of this compound is attributed to its interaction with specific molecular targets within organisms. For anticancer effects, it may modulate pathways involving cell cycle regulation by inhibiting phosphatases like CDC25B . In insects, it acts as a pheromone that interferes with normal reproductive behaviors.

Eigenschaften

CAS-Nummer |

68480-26-2 |

|---|---|

Molekularformel |

C15H28O2 |

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

[(E)-tridec-2-enyl] acetate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h12-13H,3-11,14H2,1-2H3/b13-12+ |

InChI-Schlüssel |

UEGGJCHDRZTQMF-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCC=CCOC(=O)C |

Isomerische SMILES |

CCCCCCCCCC/C=C/COC(=O)C |

Kanonische SMILES |

CCCCCCCCCCC=CCOC(=O)C |

Key on ui other cas no. |

68480-26-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.